Captamine

Catalog No.
S1511915
CAS No.
108-02-1
M.F
C4H11NS
M. Wt
105.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captamine

CAS Number

108-02-1

Product Name

Captamine

IUPAC Name

2-(dimethylamino)ethanethiol

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

InChI

InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3

InChI Key

DENMGZODXQRYAR-UHFFFAOYSA-N

SMILES

CN(C)CCS

Canonical SMILES

CN(C)CCS

History and Development

Captamine, also known as N-benzylphenethylamine, is a synthetic stimulant first synthesized in 1933. It was initially investigated as a potential treatment for narcolepsy and depression but was ultimately not approved for these uses due to concerns about its safety and potential for abuse.

Pharmacological Effects

Captamine acts by increasing the levels of dopamine and norepinephrine in the central nervous system. These neurotransmitters play an important role in regulating alertness, wakefulness, and mood.

Research Applications

Despite not being approved for clinical use, captamine continues to be studied for its potential therapeutic effects in various scientific research areas:

  • Adjunct therapy for attention deficit hyperactivity disorder (ADHD): Some studies have shown that captamine may be effective in improving symptoms of ADHD, particularly in adults, when used in combination with other medications. However, more research is needed to confirm these findings and to establish the safety and efficacy of captamine for this use.
  • Treatment of fatigue: Captamine's ability to increase alertness and wakefulness has led to research investigating its potential use in managing fatigue associated with various medical conditions, such as multiple sclerosis and cancer. However, the evidence for its effectiveness in these settings is limited, and further research is necessary.
  • Neurodegenerative disorders: Some studies suggest that captamine may have neuroprotective effects and could potentially be beneficial in slowing the progression of neurodegenerative diseases like Parkinson's disease. However, this research is still in its early stages, and more studies are needed to confirm these findings.

Captamine, a compound structurally related to ketamine, is an arylcyclohexylamine derivative. It is recognized for its unique pharmacological properties, particularly its antagonistic effects on the N-methyl-D-aspartate receptor, which is involved in synaptic plasticity and memory function. Captamine exhibits a chiral structure, with different enantiomers potentially offering varying biological activities.

Studies have explored Captamine's mechanism of action in relation to its ulcerogenic properties. Research suggests it stimulates the secretion of gastric acid and gastrin, a hormone promoting stomach acid production []. Additionally, it might decrease somatostatin, a hormone that inhibits gastric acid secretion []. This combined effect can contribute to ulcer formation [].

Captamine primarily undergoes several key reactions:

  • N-Demethylation: This metabolic process transforms Captamine into norketamine, a biologically active metabolite.
  • Hydroxylation: The compound can be hydroxylated at various positions on the cyclohexane ring, leading to hydroxynorketamine.
  • Dehydronorketamine Formation: Hydroxynorketamine can further lose a water molecule non-enzymatically to yield dehydronorketamine.

These reactions are facilitated by cytochrome P450 enzymes, notably CYP2B6 and CYP2A6, which play crucial roles in the metabolism of Captamine and its derivatives .

Captamine demonstrates significant biological activity through its interaction with neurotransmitter systems. Its primary mechanism involves:

  • NMDA Receptor Antagonism: By blocking the NMDA receptor, Captamine can modulate excitatory neurotransmission, which may contribute to its anesthetic and antidepressant effects.
  • Psychomimetic Effects: Similar to ketamine, Captamine may induce dissociative and hallucinogenic experiences due to its action on the central nervous system .

Additionally, Captamine has been studied for its potential neuroprotective effects and as a treatment for depression, particularly in cases resistant to conventional therapies.

The synthesis of Captamine can be approached through various methods:

  • Traditional Synthesis: This often involves multiple steps starting from cyclohexanone derivatives and requires reagents such as 2-chlorophenyl magnesium bromide. The process typically includes imination reactions followed by rearrangements and oxidations .
  • Green Chemistry Approaches: Recent studies have focused on developing more environmentally friendly synthesis routes that minimize toxic reagents and byproducts. For instance, using ionic liquids as solvents has been proposed to enhance yields while reducing hazardous waste .
  • Biocatalytic Methods: Emerging techniques utilize enzymes to facilitate specific transformations in the synthesis of Captamine, potentially improving efficiency and selectivity .

Captamine has several notable applications:

  • Anesthetic Use: Similar to ketamine, it can be employed in medical settings for anesthesia.
  • Antidepressant Therapy: Its rapid antidepressant effects make it a candidate for treating major depressive disorders.
  • Research Tool: Captamine is utilized in neuroscience research to study synaptic plasticity and neuroprotection mechanisms.

Captamine's interactions with various receptors have been extensively studied:

  • Dopaminergic System: Changes in dopamine levels following Captamine administration suggest potential interactions with dopaminergic pathways.
  • Opioid Receptors: It has shown activity at mu-opioid receptors, indicating possible analgesic properties.
  • Serotonergic System: Captamine may also influence serotonin receptors, contributing to its mood-enhancing effects .

These interactions highlight the compound's multifaceted role in pharmacology and potential therapeutic benefits.

Captamine shares structural and functional similarities with several compounds. Here are notable comparisons:

CompoundStructure TypePrimary ActionUnique Features
KetamineArylcyclohexylamineNMDA receptor antagonistWell-studied for anesthetic properties
NorketamineMetabolite of ketamineNMDA receptor antagonistActive metabolite of ketamine
HydroxynorketamineHydroxylated derivativeNMDA receptor antagonistPotentially longer-lasting effects
DehydronorketamineFurther metaboliteNMDA receptor antagonistMay have distinct pharmacodynamics

Captamine's unique profile lies in its specific interactions with various neurotransmitter systems and its potential as a therapeutic agent in mental health disorders.

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

105.06122053 g/mol

Monoisotopic Mass

105.06122053 g/mol

Heavy Atom Count

6

UNII

9FS0ENU0GR

Other CAS

108-02-1

Wikipedia

MEDA

Dates

Modify: 2023-08-15

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